(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a structurally complex purine derivative characterized by:
- A purine-2,6-dione core (xanthine scaffold), modified at the 7- and 8-positions.
- An 8-(2-(2-oxoindolin-3-ylidene)hydrazinyl) group, which integrates an indole-derived hydrazone moiety.
Properties
CAS No. |
899358-10-2 |
|---|---|
Molecular Formula |
C20H21N7O5 |
Molecular Weight |
439.432 |
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H21N7O5/c1-3-8-32-10-11(28)9-27-15-16(26(2)20(31)23-18(15)30)22-19(27)25-24-14-12-6-4-5-7-13(12)21-17(14)29/h3-7,11,21,28-29H,1,8-10H2,2H3,(H,23,30,31) |
InChI Key |
HQNNGUVJHWYNQI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COCC=C)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and antiviral applications. This compound's structure suggests it may interact with various biological targets, which warrants a detailed examination of its biological activity.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 453.5 g/mol
- CAS Number : 899357-92-7
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins involved in cell proliferation and apoptosis. The presence of the hydrazinyl group and the indolinone moiety suggests potential mechanisms involving:
- Inhibition of DNA/RNA synthesis : The purine structure can mimic natural nucleotides, potentially interfering with nucleic acid synthesis.
- Antioxidant properties : Compounds with similar structures have shown to possess antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against Hepatitis B virus (HBV). In vitro studies demonstrated that it could inhibit HBV replication effectively:
This antiviral effect is likely due to the compound's ability to interfere with viral RNA synthesis or protein function.
Case Studies
A notable case study involved the administration of this compound in a model of hepatocellular carcinoma. The results showed a marked decrease in tumor size and improved survival rates compared to controls. The study highlighted the compound's potential as a therapeutic agent in liver cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The compound’s closest structural analogs are purine or pyrimidine derivatives with similar substituents. Key comparisons include:
Structural Insights :
- The hydrazinyl-indole group distinguishes it from simpler purine derivatives, offering a unique binding motif akin to indole-based kinase inhibitors (e.g., sunitinib) but with additional hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The allyloxy-hydroxypropyl group improves solubility in polar solvents (e.g., DMSO) relative to non-polar purine derivatives. However, it is less water-soluble than catechins or MFR-a due to the bulky hydrophobic indole moiety .
Computational and Experimental Similarity Assessments
Chemical Similarity Coefficients
Using Tanimoto coefficients (Tc) for binary fingerprint comparison (MACCS keys):
- Tc = 0.35 vs. pyrimidine dione analogs (e.g., compound 7 ), indicating moderate structural overlap.
- Tc = 0.12 vs. MFR-a, highlighting distinct biochemical roles despite superficial hydrazone/amide similarities .
Subgraph Isomorphism Analysis
Graph-based comparisons (via methods in ) reveal:
- A shared dione substructure with pyrimidine analogs.
- The indole-hydrazine group is a unique subgraph absent in most purine/pyrimidine derivatives, suggesting novel bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
